molecular formula C8H15NO B041594 (1-Methylpiperidin-4-YL)acetaldehyde CAS No. 10333-64-9

(1-Methylpiperidin-4-YL)acetaldehyde

Cat. No.: B041594
CAS No.: 10333-64-9
M. Wt: 141.21 g/mol
InChI Key: RLBGFQHGJXQUKY-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-YL)acetaldehyde (CAS: 10333-64-9, C₈H₁₅NO) is a nitrogen-containing organic compound featuring a piperidine ring substituted with a methyl group at the 1-position and an acetaldehyde moiety at the 4-position (Figure 1). The compound is commercially available with a purity of ≥95% and is typically supplied in quantities ranging from 100 mg to 1 g .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methylpiperidin-4-YL)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of (1-Methylpiperidin-4-YL)methanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of (1-Methylpiperidin-4-YL)acetonitrile, followed by hydrolysis. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (1-Methylpiperidin-4-YL)acetic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to (1-Methylpiperidin-4-YL)methanol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (1-Methylpiperidin-4-YL)acetic acid.

    Reduction: (1-Methylpiperidin-4-YL)methanol.

    Substitution: Depending on the nucleophile, various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

(1-Methylpiperidin-4-YL)acetaldehyde serves as a building block in organic synthesis. It is utilized in:

  • The development of new synthetic routes for pharmaceuticals.
  • The preparation of various derivatives through nucleophilic substitution and oxidation reactions.

Biology

In biological research, this compound is employed for:

  • Neurotransmitter Studies: Investigating its role as a ligand for neurotransmitter receptors, which can illuminate pathways involved in neurological functions.
  • Receptor Binding Assays: Used to study binding affinities and mechanisms of action related to various receptor types.

Medicine

The compound has potential therapeutic applications:

  • Migraine Treatment: It is a precursor in the synthesis of naratriptan, a medication used for treating migraines. Naratriptan acts as a selective agonist at serotonin receptors (5-HT_1B/1D), influencing vasoconstriction and neuropeptide release .

Data Tables

Application AreaSpecific UseExample
ChemistryBuilding block for organic synthesisSynthesis of pharmaceuticals
BiologyNeurotransmitter receptor studiesBinding assays for neurotransmitter systems
MedicinePrecursor for migraine treatmentsSynthesis of naratriptan

Case Studies

Case Study 1: Synthesis of Naratriptan
A significant study outlined the synthesis of naratriptan from this compound through cyclization reactions. This process demonstrated the compound's utility in developing effective migraine therapies by targeting specific serotonin receptors .

Case Study 2: Neurotransmitter Interaction
Research involving this compound highlighted its role in modulating neurotransmitter systems. This study provided insights into how variations in structure could affect receptor binding affinities and subsequent physiological responses, contributing to the understanding of neurological disorders .

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-YL)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is exploited in biochemical assays to study enzyme function and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Acetaldehyde Derivatives

Example Compounds :

  • 2-([1,1’-Biphenyl]-4-yl)acetaldehyde (Compound 6)
  • 2-(2-Phenoxyphenyl)acetaldehyde (Compound 12a)
Property (1-Methylpiperidin-4-YL)acetaldehyde 2-([1,1’-Biphenyl]-4-yl)acetaldehyde 2-(2-Phenoxyphenyl)acetaldehyde
Molecular Formula C₈H₁₅NO C₁₄H₁₂O C₁₄H₁₂O₂
Key Functional Groups Aldehyde, piperidine ring Aldehyde, biphenyl group Aldehyde, phenoxy-phenyl group
Synthesis Not explicitly described LiAlH₄ reduction of ester, PCC oxidation Similar LiAlH₄/PCC route
Applications Not specified Antimycobacterial TMPK inhibitors Intermediate in bioactive molecule synthesis

Structural and Functional Insights :

Piperidine-Based Carboxylic Acids

Example Compounds :

  • 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a)
  • 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic Acid (9b)
Property This compound 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid
Molecular Formula C₈H₁₅NO C₁₅H₁₉NO₃
Key Functional Groups Aldehyde, piperidine ring Carboxylic acid, acetylphenyl group
Synthesis Not explicitly described SNAr reaction with 4′-fluoroacetophenone in DMSO
Applications Not specified Soluble epoxide hydrolase inhibitors

Structural and Functional Insights :

  • Replacement of the aldehyde group with a carboxylic acid enhances hydrogen-bonding capacity, making these analogs suitable for enzyme inhibition.
  • The synthetic route involves nucleophilic aromatic substitution (SNAr) under basic conditions, contrasting with the oxidation methods used for acetaldehydes .

Ester Derivatives of Piperidine

Example Compound : Ethyl 2-(Piperidin-4-yl)acetate

Property This compound Ethyl 2-(Piperidin-4-yl)acetate
Molecular Formula C₈H₁₅NO C₉H₁₇NO₂
Key Functional Groups Aldehyde, piperidine ring Ester, piperidine ring
Physicochemical Data Not available Log Po/w: 1.2; TPSA: 38.3 Ų
Applications Not specified Intermediate in drug synthesis

Structural and Functional Insights :

  • The ethyl ester group increases lipophilicity (Log Po/w = 1.2) compared to the polar aldehyde, improving membrane permeability .
  • Ethyl esters are often used as prodrugs, whereas aldehydes may participate in covalent bond formation with biological targets.

Imine and Hydroxylamine Derivatives

Example Compound : (1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide

Property This compound (1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide
Molecular Formula C₈H₁₅NO C₈H₁₅N₂O
Key Functional Groups Aldehyde, piperidine ring Imine, hydroxylamine, piperidine ring
Physical State Likely liquid (aldehyde typical) White solid

Structural and Functional Insights :

Biological Activity

Overview

(1-Methylpiperidin-4-YL)acetaldehyde, with the molecular formula C8H15NOC_8H_{15}NO, is an organic compound notable for its unique structure, which includes a piperidine ring and an aldehyde functional group. This compound is of significant interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its application as an intermediate in organic synthesis and for its interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight155.21 g/mol
Boiling Point170-172 °C
Solubility in WaterSoluble

The biological activity of this compound primarily involves its interaction with various molecular targets through the aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Such reactivity is exploited in biochemical assays to study enzyme function and inhibition .

1. Enzyme Interactions

Research indicates that this compound can interact with several enzymes, particularly those involved in metabolic pathways. Its ability to form adducts with nucleophiles makes it a candidate for studying enzyme inhibition and activation mechanisms.

2. Neuropharmacological Effects

Studies have shown that derivatives of piperidine compounds, including this compound, exhibit neuropharmacological activities. For instance, related compounds have been investigated for their potential in treating neurodegenerative diseases by modulating acetylcholine esterase (AChE) activity .

3. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar piperidine derivatives have been evaluated for their efficacy against various pathogens, indicating a promising avenue for further research into this compound's antimicrobial effects .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study exploring the role of piperidine derivatives in neuroprotection, this compound was assessed for its ability to inhibit AChE. The results indicated a dose-dependent inhibition of AChE activity, suggesting potential therapeutic applications for cognitive enhancement in Alzheimer’s patients .

Case Study 2: Antiparasitic Activity

Another study investigated the antiparasitic activity of piperidine derivatives against Leishmania species. Although specific data on this compound was limited, related compounds showed significant inhibitory effects on parasite growth, indicating that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
(1-Methylpiperidin-4-YL)methanolAlcoholModerate AChE inhibition
(1-Methylpiperidin-4-YL)acetic acidCarboxylic acidAnti-inflammatory properties
(1-Methylpiperidin-4-YL)acetonitrileNitrilePotential anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methylpiperidin-4-YL)acetaldehyde in academic research?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions involving piperidine derivatives and acetaldehyde precursors. For example, analogous syntheses of piperidine-acetaldehyde hybrids involve reacting 1-methylpiperidin-4-one with acetaldehyde under controlled pH and temperature, followed by purification via column chromatography. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to minimize side products like trimerization of acetaldehyde, which is a known challenge in aldehyde chemistry .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., methyl groups on the piperidine ring, aldehydic proton) and verify stereochemistry.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, which is critical for resolving conformational ambiguities in the piperidine ring .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using HRMS or LC-MS .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Interference from endogenous aldehydes (e.g., acetaldehyde) and matrix effects in biofluids.
  • Solutions :
  • Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV detection enhances specificity .
  • Use isotopically labeled internal standards (e.g., 13C^{13}C-acetaldehyde analogs) to correct for recovery losses in mass spectrometry .
  • Validation : Perform spike-and-recovery experiments and compare results across multiple detection platforms (e.g., PTR-MS vs. DNPH-HPLC) to resolve discrepancies in sensitivity .

Q. How do structural modifications to the piperidine ring affect the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • Experimental Design : Synthesize analogs with variations in ring substituents (e.g., methyl, fluoro groups) and assess:
  • Reactivity : Kinetic studies under varying pH and temperature conditions.
  • Metabolism : In vitro assays with liver microsomes to track acetaldehyde release via cytochrome P450 enzymes .
  • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate structural features with metabolic pathways, such as oxidation by aldehyde dehydrogenase (ALDH) .

Q. What strategies are effective in resolving contradictions between experimental and simulated adsorption data for this compound?

  • Methodological Answer :

  • Adsorption Studies : Apply Langmuir isotherm models to experimental adsorption data (e.g., on activated carbon). Adjust parameters (e.g., equilibrium constant) via "best fit" optimization to align simulations with observed results .
  • Data Table :
ParameterExperimental ValueSimulated ValueError (%)
KadsK_{ads}2.32.58.7
qmaxq_{max}4.1 mmol/g4.0 mmol/g2.4
  • Resolution : Re-evaluate assumptions in the model (e.g., monolayer vs. multilayer adsorption) and validate with breakthrough experiments for binary mixtures .

Q. Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation. Store at -20°C for long-term stability .
  • Waste Disposal : Neutralize aldehydic residues with sodium bisulfite before disposal .

Q. How can researchers validate computational models predicting the environmental persistence of this compound?

  • Methodological Answer :

  • In Silico Tools : Use EPI Suite or OPERA to estimate biodegradation half-lives and aquatic toxicity.
  • Experimental Validation : Conduct OECD 301D ready biodegradability tests and compare results with model predictions .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGFQHGJXQUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616672
Record name (1-Methylpiperidin-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10333-64-9
Record name (1-Methylpiperidin-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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